2-Methyl-4-(trifluoromethyl)pyridine hydrochloride
Overview
Description
“2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1416354-37-4 . It has a molecular weight of 197.59 and its molecular formula is C7H7ClF3N . It is a solid substance and is typically stored at normal temperatures .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” is InChI=1S/C7H6F3N.ClH/c1-5-4-6 (2-3-11-5)7 (8,9)10;/h2-4H,1H3;1H
. Its InChIKey is RHTMXWVFXWESQF-UHFFFAOYSA-N
. The Canonical SMILES representation is CC1=NC=CC (=C1)C (F) (F)F.Cl
.
Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” has a molecular weight of 197.58 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass is 197.0219114 g/mol . The Topological Polar Surface Area is 12.9 Ų . It has a Heavy Atom Count of 12 . The Formal Charge is 0 . The Complexity is 132 .
Scientific Research Applications
Synthesis and Chemical Applications
- 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is a key component in the synthesis of various pyridine derivatives, which are widely used in the production of pesticides. One such derivative, 2,3-Dichloro-5-trifluoromethyl pyridine, demonstrates the significance of pyridine compounds in agricultural chemistry (Lu Xin-xin, 2006).
Molecular Structure and Physical Properties
- Studies on the electrochemical properties of pyridine derivatives, including those similar to 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, have revealed insights into their molecular structure and potential for charge transfer. These studies are crucial for understanding the chemical behavior and applications of such compounds (R. Andreu et al., 2000).
Drug Development and Pharmacology
- While the focus here is not on drug use or dosage, it's worth noting that derivatives of pyridine, akin to 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, have been explored for their potential in treating cognitive disorders. These studies highlight the broader application of pyridine compounds in the field of medicine and pharmacology (N. Lin et al., 1997).
Chemical Reactions and Mechanisms
- The trifluoromethyl group in pyridine derivatives like 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride influences their chemical reactions. For instance, studies on the alkylation of pyridin-2-ones have shown that the presence of a trifluoromethyl group leads to specific reaction outcomes, offering valuable insights into organic synthesis and reaction mechanisms (A. C. Reddy et al., 1996).
Safety And Hazards
Future Directions
Trifluoromethylpyridine and its derivatives, including “2-Methyl-4-(trifluoromethyl)pyridine hydrochloride”, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTMXWVFXWESQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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